Ucfwglplqhelgc-uhfffaoysa-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ucfwglplqhelgc-uhfffaoysa-” is a unique chemical entity with distinct properties and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Ucfwglplqhelgc-uhfffaoysa-” involves a series of chemical reactions under specific conditions. The exact synthetic route and reaction conditions are tailored to achieve the desired purity and yield of the compound. Common methods include multi-step organic synthesis, where each step is carefully controlled to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of “Ucfwglplqhelgc-uhfffaoysa-” is scaled up using advanced techniques such as continuous flow chemistry and automated synthesis. These methods allow for the efficient and consistent production of the compound on a large scale, meeting the demands of various industries.
Analyse Chemischer Reaktionen
Types of Reactions
“Ucfwglplqhelgc-uhfffaoysa-” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: In substitution reactions, one functional group in the compound is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions
The reactions of “Ucfwglplqhelgc-uhfffaoysa-” typically require specific reagents and conditions, such as:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from the reactions of “Ucfwglplqhelgc-uhfffaoysa-” depend on the type of reaction and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
“Ucfwglplqhelgc-uhfffaoysa-” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of “Ucfwglplqhelgc-uhfffaoysa-” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action provide insights into its potential therapeutic applications and biological effects.
Eigenschaften
CAS-Nummer |
56314-45-5 |
---|---|
Molekularformel |
C12H9N3O2 |
Molekulargewicht |
227.22 g/mol |
IUPAC-Name |
2-methyl-4-nitro-1H-perimidine |
InChI |
InChI=1S/C12H9N3O2/c1-7-13-9-4-2-3-8-5-6-10(15(16)17)12(14-7)11(8)9/h2-6H,1H3,(H,13,14) |
InChI-Schlüssel |
UCFWGLPLQHELGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC3=C2C(=CC=C3)N1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.